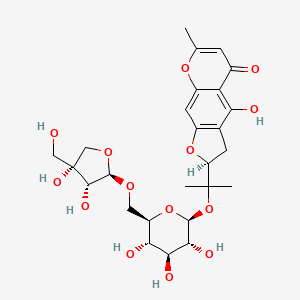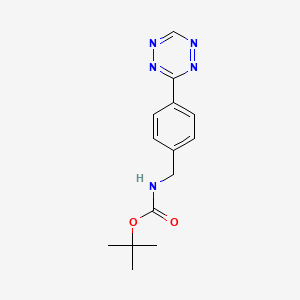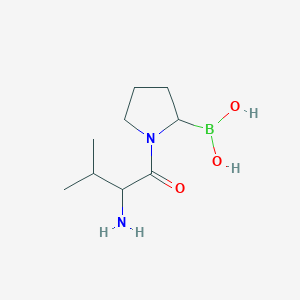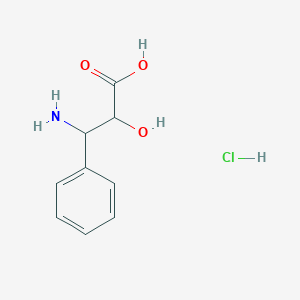
(2R,3S)-3-Phenylisoserine hydrochloride salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-3-Phenylisoserine hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is an enantiomerically pure form of 3-phenylisoserine, a non-proteinogenic amino acid. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-3-phenylisoserine hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as benzaldehyde.
Aldol Reaction: The precursor undergoes an aldol reaction with a chiral auxiliary to form the desired stereochemistry.
Hydrolysis and Purification: The intermediate product is then hydrolyzed and purified to obtain (2R,3S)-3-phenylisoserine.
Formation of Hydrochloride Salt: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods may involve the use of biocatalysts or enzymatic processes to achieve high enantiomeric purity. These methods are often preferred due to their efficiency and environmental friendliness.
Analyse Des Réactions Chimiques
Types of Reactions: (2R,3S)-3-phenylisoserine hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include alkyl halides and strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce phenylisoserinol.
Applications De Recherche Scientifique
(2R,3S)-3-phenylisoserine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer and bacterial infections.
Industry: Its enantiomeric purity makes it valuable in the production of optically active compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of (2R,3S)-3-phenylisoserine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The exact pathways depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
(2S,3R)-3-Phenylisoserine Hydrochloride: The enantiomer of (2R,3S)-3-phenylisoserine hydrochloride, with different stereochemistry and potentially different biological activity.
3-Phenylserine: A related compound with a similar structure but lacking the specific stereochemistry of (2R,3S)-3-phenylisoserine.
Uniqueness: The uniqueness of (2R,3S)-3-phenylisoserine hydrochloride lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high enantiomeric purity and specific interactions with biological targets.
Propriétés
Formule moléculaire |
C9H12ClNO3 |
|---|---|
Poids moléculaire |
217.65 g/mol |
Nom IUPAC |
3-amino-2-hydroxy-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c10-7(8(11)9(12)13)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H |
Clé InChI |
OTJZSGZNPDLQAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(C(=O)O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-{[(2S,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid hydrate](/img/structure/B11932308.png)

![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11932335.png)
![2-[3-[[2-fluoro-5-(3-fluorophenyl)benzoyl]amino]phenoxy]acetic acid](/img/structure/B11932338.png)
![5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrate;hydrochloride](/img/structure/B11932342.png)
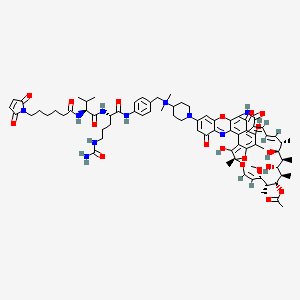


![4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid](/img/structure/B11932356.png)
